6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
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Overview
Description
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group (-CF3) attached to the pyrrolopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a suitable pyrrole derivative with a trifluoromethylated pyridine derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry are often employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic and steric properties, making it valuable in the design of new chemical entities.
Biology: In biological research, 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is used as a tool to study biological processes. Its ability to interact with various biomolecules makes it useful in probing enzyme activities and binding interactions.
Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group enhances the compound's binding affinity and stability, contributing to its overall activity.
Comparison with Similar Compounds
6-(Trifluoromethyl)nicotinic acid
6-(Trifluoromethyl)pyridine-3-carboxylic acid
6-(Trifluoromethyl)nicotinaldehyde
Uniqueness: 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is unique due to its fused pyrrolopyridine structure, which provides distinct chemical and biological properties compared to other trifluoromethylated compounds
Properties
CAS No. |
1256785-34-8 |
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Molecular Formula |
C9H5F3N2O2 |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
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